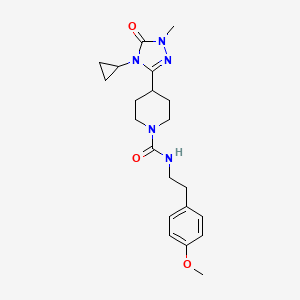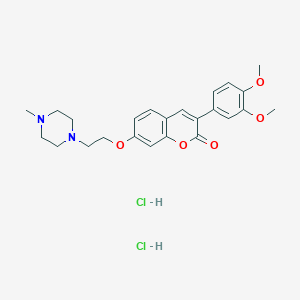![molecular formula C10H11ClN2O3 B2613872 3-[(2-Chloroacetyl)amino]-4-hydroxy-N-methylbenzamide CAS No. 2411299-07-3](/img/structure/B2613872.png)
3-[(2-Chloroacetyl)amino]-4-hydroxy-N-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(2-Chloroacetyl)amino]-4-hydroxy-N-methylbenzamide, also known as CAMB, is a chemical compound that has been widely used in scientific research. CAMB is a synthetic derivative of the natural compound 4-hydroxybenzamide, and it has been found to have a variety of interesting biochemical and physiological effects.
作用機序
The mechanism of action of 3-[(2-Chloroacetyl)amino]-4-hydroxy-N-methylbenzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in the body. 3-[(2-Chloroacetyl)amino]-4-hydroxy-N-methylbenzamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been found to inhibit the activity of histone deacetylases (HDACs), enzymes that are involved in the regulation of gene expression. 3-[(2-Chloroacetyl)amino]-4-hydroxy-N-methylbenzamide has been shown to induce apoptosis, or programmed cell death, in cancer cells, and it has been found to have antimicrobial activity against a variety of pathogens.
Biochemical and Physiological Effects:
3-[(2-Chloroacetyl)amino]-4-hydroxy-N-methylbenzamide has been found to have a variety of interesting biochemical and physiological effects. It has been shown to have anti-inflammatory effects by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. 3-[(2-Chloroacetyl)amino]-4-hydroxy-N-methylbenzamide has also been found to have antitumor effects by inducing apoptosis in cancer cells. In addition, 3-[(2-Chloroacetyl)amino]-4-hydroxy-N-methylbenzamide has been found to have antimicrobial effects against a variety of pathogens, including bacteria and fungi.
実験室実験の利点と制限
3-[(2-Chloroacetyl)amino]-4-hydroxy-N-methylbenzamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities and purified to high levels of purity. It has been extensively studied and its effects are well characterized, making it a useful tool for studying various biochemical and physiological processes. However, there are also some limitations to the use of 3-[(2-Chloroacetyl)amino]-4-hydroxy-N-methylbenzamide in lab experiments. It has been found to have some toxicity in certain cell types, and its effects may vary depending on the cell type and experimental conditions used.
将来の方向性
There are many potential future directions for research on 3-[(2-Chloroacetyl)amino]-4-hydroxy-N-methylbenzamide. One area of interest is the development of new therapeutic agents based on the structure of 3-[(2-Chloroacetyl)amino]-4-hydroxy-N-methylbenzamide. Researchers are also interested in studying the mechanisms of action of 3-[(2-Chloroacetyl)amino]-4-hydroxy-N-methylbenzamide in more detail, particularly its effects on various signaling pathways and enzymes. Another area of interest is the development of new methods for synthesizing 3-[(2-Chloroacetyl)amino]-4-hydroxy-N-methylbenzamide and related compounds, with the goal of improving yields and purity. Overall, 3-[(2-Chloroacetyl)amino]-4-hydroxy-N-methylbenzamide is a promising compound that has many potential applications in scientific research.
合成法
The synthesis of 3-[(2-Chloroacetyl)amino]-4-hydroxy-N-methylbenzamide involves the reaction of 4-hydroxybenzamide with chloroacetyl chloride and N-methylmorpholine in the presence of a base catalyst. The resulting product is then purified using column chromatography to obtain the final product. The synthesis of 3-[(2-Chloroacetyl)amino]-4-hydroxy-N-methylbenzamide has been optimized to achieve high yields and purity, and it has been used in various research studies.
科学的研究の応用
3-[(2-Chloroacetyl)amino]-4-hydroxy-N-methylbenzamide has been extensively used in scientific research as a tool to study the role of various biochemical pathways and physiological processes. It has been found to have a variety of interesting effects on the body, including anti-inflammatory, antitumor, and antimicrobial properties. 3-[(2-Chloroacetyl)amino]-4-hydroxy-N-methylbenzamide has been used to study the mechanisms of action of various drugs and to develop new therapeutic agents.
特性
IUPAC Name |
3-[(2-chloroacetyl)amino]-4-hydroxy-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O3/c1-12-10(16)6-2-3-8(14)7(4-6)13-9(15)5-11/h2-4,14H,5H2,1H3,(H,12,16)(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INJYDZAGFQIUIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=C(C=C1)O)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-4-bromo-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2613789.png)
![2-[4-Chloro-2-(hydroxymethyl)phenoxy]propanoic acid](/img/structure/B2613793.png)


![Tert-butyl N-[3-[(methylsulfonimidoyl)methyl]cyclobutyl]carbamate](/img/structure/B2613796.png)


![N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pentanamide](/img/structure/B2613800.png)
![N-cyclopentyl-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2613802.png)
![N-benzyl-N-ethyl-2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2613804.png)


![N-[(5-chloro-1,2,3-thiadiazol-4-yl)methyl]aniline](/img/structure/B2613810.png)
![2-{[(3,4-Dichlorophenyl)amino]methyl}-6-methoxyphenol](/img/structure/B2613811.png)